molecular formula C5H7NaO3 B6594477 sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate CAS No. 1173018-24-0

sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate

Cat. No.: B6594477
CAS No.: 1173018-24-0
M. Wt: 143.061 g/mol
InChI Key: WIQBZDCJCRFGKA-JFGXUQBHSA-M
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Description

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate is a labeled compound used in various scientific research applications. It is a derivative of sodium 3-methyl-2-oxobutanoate, also known as sodium alpha-ketoisovalerate. This compound is often used as a precursor in biochemical pathways and metabolic studies, particularly in the context of microbial metabolism and enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate typically involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through the use of labeled starting materials and specific reaction conditions that facilitate the incorporation of the isotopes. The general synthetic route involves the following steps:

    Starting Material: The synthesis begins with a labeled precursor, such as 13C-labeled acetic acid or 13C-labeled pyruvic acid.

    Reaction Conditions: The labeled precursor undergoes a series of chemical reactions, including condensation and oxidation, to form the desired compound. These reactions are typically carried out under controlled temperature and pH conditions to ensure the incorporation of the isotopes.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for research applications.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade labeled precursors and optimized reaction conditions to maximize yield and purity. The production process is typically carried out in specialized facilities equipped with the necessary infrastructure for handling isotopically labeled compounds.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems, to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a labeled compound in studies of chemical reactions and mechanisms, particularly in the context of isotope effects and reaction kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand the role of specific metabolites in cellular processes.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and processes, particularly in the field of biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate involves its role as a precursor in various biochemical pathways. The compound is metabolized by enzymes to form intermediates that participate in key metabolic processes. The molecular targets and pathways involved include:

    Enzyme Activity: The compound is a substrate for enzymes such as transaminases and dehydrogenases, which catalyze its conversion to other metabolites.

    Metabolic Pathways: It participates in pathways such as the tricarboxylic acid (TCA) cycle and amino acid metabolism, contributing to the production of energy and biosynthetic precursors.

Comparison with Similar Compounds

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate can be compared with other similar compounds, such as:

    Sodium 3-methyl-2-oxobutanoate: The non-labeled version of the compound, used in similar research applications but without the isotopic labeling.

    Sodium 3-methyl-2-oxopentanoate: A related compound with an additional carbon atom in the structure, used in studies of longer-chain keto acids.

    Sodium 3-methyl-2-oxopropanoate: A shorter-chain analog, used in studies of shorter-chain keto acids and their metabolic roles.

The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracing and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds.

Properties

IUPAC Name

sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1,4+1,5+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQBZDCJCRFGKA-JFGXUQBHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH]([13CH3])[13C](=O)[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.061 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173018-24-0
Record name 1173018-24-0
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